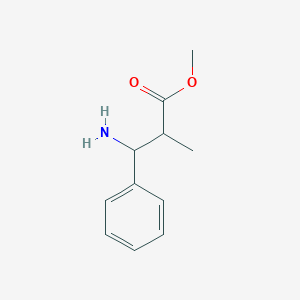
Ethanone, 1-(6-ethoxy-5,6-dihydro-4H-1,2-oxazin-3-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethanone, 1-(6-ethoxy-5,6-dihydro-4H-1,2-oxazin-3-yl)- is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.19372 g/mol . This compound belongs to the class of oxazinones, which are known for their diverse biological activities, including antimicrobial and fungicidal properties .
準備方法
The synthesis of Ethanone, 1-(6-ethoxy-5,6-dihydro-4H-1,2-oxazin-3-yl)- typically involves the condensation of 4-oxocarboxylic acids with hydroxylamine . This reaction is often carried out in ethanol (EtOH) in the presence of sodium acetate (NaOAc) or in pyridine . The reaction conditions can vary, but the use of ethanol and sodium acetate is common for obtaining high yields of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and cost-effectiveness .
化学反応の分析
Ethanone, 1-(6-ethoxy-5,6-dihydro-4H-1,2-oxazin-3-yl)- undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Ethanone, 1-(6-ethoxy-5,6-dihydro-4H-1,2-oxazin-3-yl)- has several scientific research applications:
作用機序
The mechanism of action of Ethanone, 1-(6-ethoxy-5,6-dihydro-4H-1,2-oxazin-3-yl)- involves its interaction with molecular targets such as glucocorticoid receptors . The compound binds to these receptors, modulating their activity and leading to various biological effects . The specific pathways involved in its mechanism of action are still under investigation, but its ability to modulate receptor activity is a key aspect of its biological effects .
類似化合物との比較
Ethanone, 1-(6-ethoxy-5,6-dihydro-4H-1,2-oxazin-3-yl)- can be compared with other oxazinone derivatives, such as:
6H-1,2-oxazin-6-ones: These compounds share a similar structural framework but may differ in their substituents and biological activities.
Benzo-oxazinones: These compounds have a benzene ring fused to the oxazinone structure, leading to different chemical and biological properties.
The uniqueness of Ethanone, 1-(6-ethoxy-5,6-dihydro-4H-1,2-oxazin-3-yl)- lies in its specific ethoxy and ethanone substituents, which contribute to its distinct chemical reactivity and biological activity .
特性
CAS番号 |
80322-63-0 |
|---|---|
分子式 |
C8H13NO3 |
分子量 |
171.19 g/mol |
IUPAC名 |
1-(6-ethoxy-5,6-dihydro-4H-oxazin-3-yl)ethanone |
InChI |
InChI=1S/C8H13NO3/c1-3-11-8-5-4-7(6(2)10)9-12-8/h8H,3-5H2,1-2H3 |
InChIキー |
UERLTCIRLZEQEQ-UHFFFAOYSA-N |
正規SMILES |
CCOC1CCC(=NO1)C(=O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole](/img/structure/B8712505.png)











![methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate](/img/structure/B8712581.png)
![1,5-Dimethyl-5,6-dihydro-4h-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine](/img/structure/B8712587.png)
